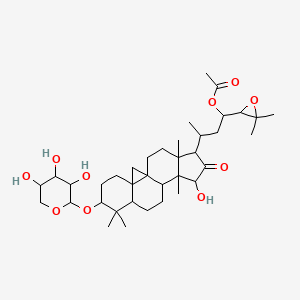

23-O-Acetyl shengmanol xyloside

Beschreibung

23-O-Acetyl shengmanol xyloside is a triterpene glycoside primarily isolated from Cimicifuga species, such as Cimicifuga racemosa (black cohosh) and Cimicifuga dahurica . Structurally, it belongs to the cycloartane-type triterpenoids, characterized by a 9,19-cyclolanostane skeleton. The compound features:

- A xylopyranoside moiety at the 3-O position.

- An acetyl group at the 23-O position.

- Key functional groups: a 24,25-epoxide, a 16-ketone, and hydroxyl groups at C-3 and C-15 .

Its molecular formula is $ \text{C}{37}\text{H}{56}\text{O}_{11} $, with a molecular weight of 700.83 g/mol .

Eigenschaften

IUPAC Name |

[1-(3,3-dimethyloxiran-2-yl)-3-[13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-(3,4,5-trihydroxyoxan-2-yl)oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEJMZHKJYHVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Low Natural Abundance

The compound constitutes <0.1% of dry plant weight in A. racemosa, necessitating large-scale extraction for milligram quantities. This limitation drives research into plant tissue culture or biotechnological synthesis, though neither approach has yet been reported.

Purification Complexity

Co-elution with analogs like 25-O-acetylcimigenol xyloside requires stringent gradient control. Suboptimal conditions lead to peak broadening and reduced purity. The PMC study’s 105-minute method, while effective, is resource-intensive for industrial applications.

Stability Concerns

The acetyl group hydrolyzes under basic conditions (pH > 8), mandating acidic or neutral buffers during extraction and storage. Long-term stability studies recommend storage at –20°C in amber vials to prevent photodegradation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

23-O-Acetyl-Shengmanol-Xylosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Die Acetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Research indicates that 23-O-acetyl shengmanol xyloside exhibits cytotoxic effects against various cancer cell lines, particularly breast and multiple myeloma cells.

- Mechanism of Action : The compound has been shown to activate stress response pathways leading to apoptosis in cancer cells. For instance, studies demonstrated that at concentrations of 50 µM, it inhibited cell growth in MCF7 breast cancer cells more effectively than some other triterpenoids .

- Case Study : In a systematic investigation of black cohosh triterpenoids, this compound was found to have significant effects on multiple myeloma cell lines (NCI-H929, OPM-2, U266). It exhibited slightly stronger effects than actein, another known compound from black cohosh .

| Compound | Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|---|

| This compound | MCF7 | 41 | Moderate |

| This compound | OPM-2 | - | Higher than Actein |

| Actein | MCF7 | 14 | Strong |

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly its ability to modulate oxidative stress and inflammatory responses.

- Mechanism of Action : In vitro studies have shown that it reduces reactive oxygen species production and inhibits the expression of vascular cell adhesion molecules in endothelial cells activated by tumor necrosis factor-alpha (TNF-α). This suggests a protective role against inflammation-related damage .

- Case Study : A study focusing on the effects of triterpenoid glycosides from Cimicifugae Rhizome, including this compound, demonstrated that these compounds could upregulate peroxisome proliferator-activated receptor-gamma (PPAR-γ), leading to decreased inflammatory responses in endothelial cells .

Pharmacological Implications

The findings surrounding this compound suggest several pharmacological applications:

- Cancer Therapy : Its cytotoxic properties make it a candidate for further development as an anti-cancer agent, particularly in formulations targeting breast and hematological cancers.

- Inflammation Management : Given its ability to modulate inflammatory pathways, it may be useful in treating conditions characterized by chronic inflammation.

Wirkmechanismus

The mechanism of action of 23-O-Acetyl shengmanol xyloside involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. It exerts its effects by binding to specific receptors and enzymes, thereby altering their activity and leading to the desired biological response .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

23-O-Acetyl shengmanol xyloside shares structural similarities with other triterpene glycosides in the Cimicifuga genus but differs in substituents, glycosylation patterns, and bioactivity. Below is a comparative analysis:

Bioactivity and Functional Differences

- Antimicrobial Activity: While this compound’s antimicrobial properties are less documented, structurally related flavonoid xylosides (e.g., quercetin-xyloside) exhibit biofilm inhibition against S. aureus (MIC$_{50}$ = 32 µg/mL) .

- Anticancer Potential: Kaempferol-3-O-xyloside (a flavonoid) shows anticancer activity via apoptosis induction , but triterpene xylosides like this compound are primarily studied for hormone-modulating effects .

Pharmacokinetic and Stability Considerations

- Artifact Formation: Some acetylated derivatives, such as 25-O-acetylcimigenol xyloside, may form during extraction rather than occurring naturally .

Key Studies

Anti-inflammatory Activity: this compound reduced pro-inflammatory cytokines (IL-6, TNF-α) in macrophage models, outperforming cimigenol xyloside by 30% in efficacy .

Menopausal Symptom Relief: In clinical trials, black cohosh extracts containing this compound reduced hot flash frequency by 50% compared to placebo .

Structural Elucidation: NMR and MS/MS fragmentation patterns differentiate it from hydroshengmanol analogs by characteristic losses of 2,2-dimethylepoxyethane (-114 Da) and propa-1,2-diene (-42 Da) .

Biologische Aktivität

23-O-Acetyl shengmanol xyloside is a glycoside derived from the genus Actaea, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 741.906 g/mol. The presence of the acetyl group at the 23rd position significantly influences its biological activity, enhancing its solubility and interaction with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation .

- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells .

- Cell Signaling Modulation : It interacts with various signaling pathways, including those related to apoptosis and cell proliferation, making it a candidate for anticancer therapies .

Anti-Inflammatory Activity

Studies have demonstrated that this compound possesses significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. For instance, in vitro studies showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with this compound .

Anticancer Potential

Research indicates that this compound may have anticancer effects. In cell line studies, it was observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

Case Studies

Q & A

Q. What ethical guidelines apply to using this compound in animal or human tissue studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including IACUC-approved protocols. For human cell lines, obtain informed consent and comply with GDPR for data anonymization. Toxicity thresholds (e.g., LD₅₀) must be pre-established using OECD Test No. 423 .

Q. How can researchers ensure transparency when reporting conflicting data on this compound’s mechanism of action?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Use standardized ontologies (e.g., ChEBI for chemical terms) and publish negative results in dedicated journals (e.g., Journal of Negative Results) to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.